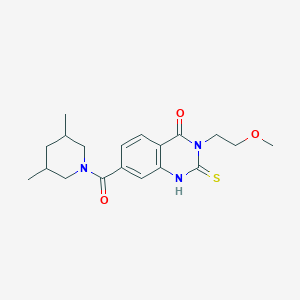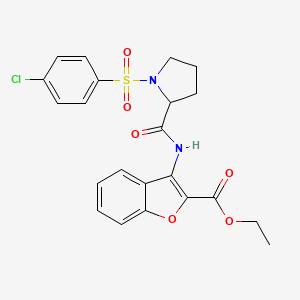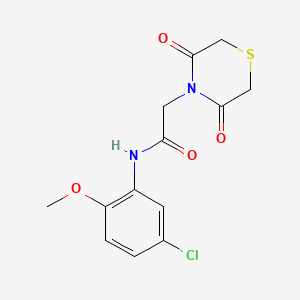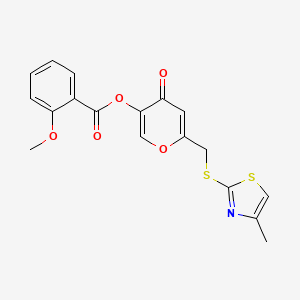![molecular formula C17H12N2O B2932628 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 1267229-83-3](/img/structure/B2932628.png)
1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers due to their biological properties and potential as pharmaceutical compounds . A general approach for the synthesis of indole derivatives involves various stages, including the formation of carboxamide moieties at positions 2 and 3 .科学的研究の応用
Pharmaceutical Synthesis
Indole derivatives are pivotal in the pharmaceutical industry due to their presence in numerous therapeutic agents. The compound can serve as a precursor in the synthesis of various pharmacologically active molecules. For instance, it can be transformed into analogs that exhibit properties beneficial for treating neurological disorders, as indole structures are commonly found in drugs targeting the central nervous system .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile can be utilized to create complex molecular architectures. This is particularly relevant in the construction of heterocyclic compounds, which are a cornerstone in the development of new materials and active substances in chemistry .
Catalysis
This compound may also find applications in catalysis, particularly in reactions involving the formation of cyclic ureas. Cyclic ureas are significant in the production of various chemicals and pharmaceuticals, and indole derivatives can act as catalysts or catalytic intermediates in these processes .
Biological Activity Studies
Indole derivatives are known for their diverse biological activities. 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile could be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. This research can lead to the discovery of new drugs or therapeutic agents .
Chiral Auxiliary Development
The compound’s structure allows for potential use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential for producing enantiomerically pure substances, which are crucial in the pharmaceutical industry for their improved efficacy and reduced side effects .
Material Science
In material science, the indole core of the compound can be incorporated into polymers or small molecules that exhibit unique optical or electronic properties. This application is particularly important in the development of organic semiconductors and light-emitting diodes (LEDs) .
Environmental Chemistry
Indole derivatives can be used in environmental chemistry to remove or neutralize hazardous substances. Their reactivity with various pollutants can lead to the development of more efficient and environmentally friendly waste treatment methods .
Agrochemical Research
Lastly, the compound’s derivatives can be explored for their use in agrochemicals. They could serve as precursors for the synthesis of herbicides, pesticides, or plant growth regulators, contributing to the advancement of sustainable agriculture practices .
作用機序
Target of Action
Indole derivatives, a class to which this compound belongs, have been found to bind with high affinity to multiple receptors . These compounds are structurally diverse and exhibit a broad range of biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . The specific interactions and resulting changes would depend on the particular target and the structural characteristics of the indole derivative.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
The molecular and cellular effects of 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile’s action would depend on its specific targets and mode of action. Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
1-(2-methylbenzoyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-12-6-2-3-7-14(12)17(20)19-11-13(10-18)15-8-4-5-9-16(15)19/h2-9,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOVRZTVKOLOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2932546.png)
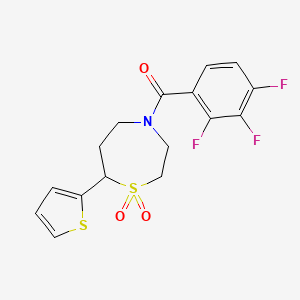
![2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2932550.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2932554.png)
![N-[2-[(3-Chlorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2932557.png)
![2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2932558.png)

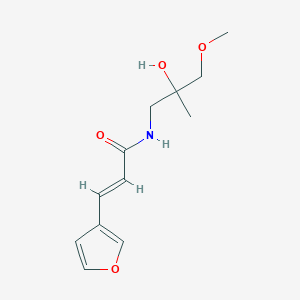
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932561.png)
